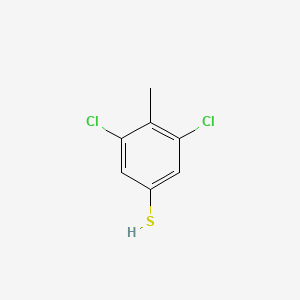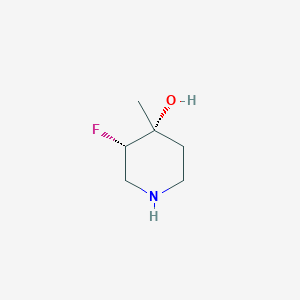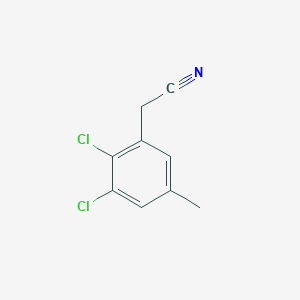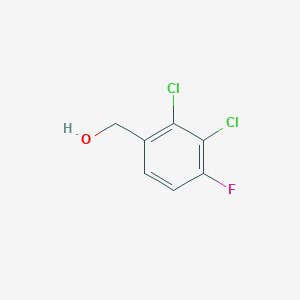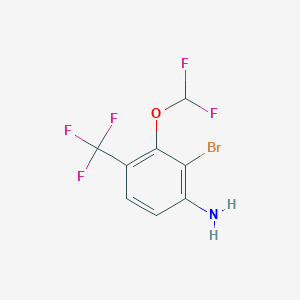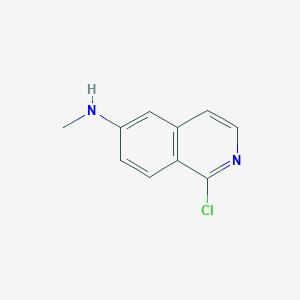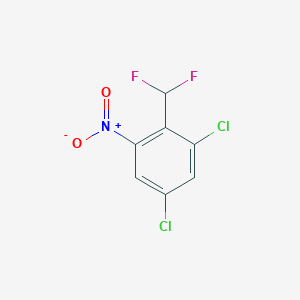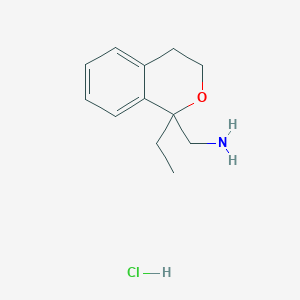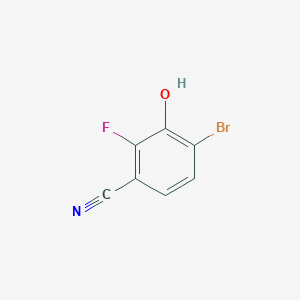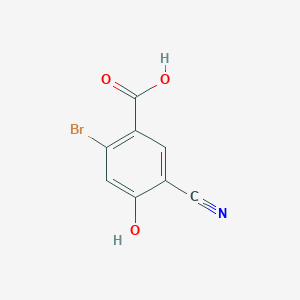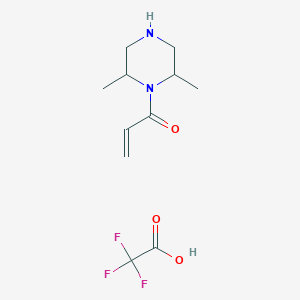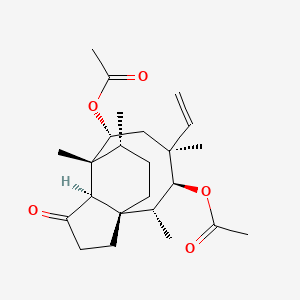
莫替林 11,14-二乙酸酯
描述
Mutilin 11,14-Diacetate is derived from Pleuromutilin , an antibiotic substance produced by the basidiomycetes Pleurotus mutilus . It is a fascinating chemical compound widely used in scientific research, including drug development, organic synthesis, and molecular biology.
Synthesis Analysis
Mutilin 11,14-Diacetate is derived from Pleuromutilin . Pleuromutilin is an antibiotic substance produced by the basidiomycetes Pleurotus mutilus .Molecular Structure Analysis
The molecular structure of Mutilin 11,14-Diacetate is described as (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopentacycloocten-5,8-diyl Diacetate .科学研究应用
抗菌特性
- 强效抗菌活性:莫替林衍生物,如 14-O-[(4,6-二氨基嘧啶-2-基)硫代乙酰基] 莫替林 (DPTM),已显示出针对革兰氏阳性菌的优异抗菌活性。这包括对金黄色葡萄球菌等病原体的疗效,突出了这些衍生物在治疗细菌感染中的潜力 (Fu 等人,2020 年).
- 抑制毒力因子:一项研究发现,DPTM 可以抑制耐甲氧西林金黄色葡萄球菌产生的 α-溶血素,从而保护细胞免受损伤。这表明它在靶向细菌毒力机制中的潜在用途 (Fu 等人,2021 年).
抗菌药物开发
- 普鲁利莫替林衍生物:普鲁利莫替林的结构修饰导致了具有增强抗菌活性的衍生物。这包括专注于 C14 处的化学修饰,为开发更有效的抗菌剂提供了见解 (Egger & Reinshagen,1976 年).
- 在人用方面的进展:历史上开发用于兽医,莫替林衍生物,如替安菌素和瓦伦菌素,作为人用潜在抗菌剂引起了人们的兴趣。这种转变标志着将兽用抗生素重新用于人类应用的重要一步 (Hu & Zou,2009 年).
药物疗效和安全性
- 体内疗效和毒性:评估新型莫替林衍生物的研究重点是其疗效和安全性概况。例如,14-O-[(2-氨基-1,3,4-噻二唑-5-基)硫代乙酰基] 莫替林 (ATTM) 对小鼠中 MRSA 的疗效及其在大鼠中的毒性概况已得到研究,为潜在的治疗应用提供了必要的数据 (Zhang 等人,2015 年).
药代动力学
- 药代动力学分析:研究还集中于了解莫替林衍生物的药代动力学。例如,一项研究开发了一种测定生物样品中 DPTM 的方法,提供了对大鼠中其吸收、代谢和排泄的见解 (Fu 等人,2019 年).
作用机制
Target of Action
Mutilin 11,14-Diacetate, a derivative of the pleuromutilin class of antibiotics, primarily targets Gram-positive bacteria . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .
Mode of Action
Mutilin 11,14-Diacetate inhibits bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of prokaryotic ribosomes at the A- and P-sites . This interaction is facilitated through hydrophobic interactions and hydrogen bonds . By binding to the PTC, Mutilin 11,14-Diacetate prevents the binding of tRNA for peptide transfer, effectively halting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis by Mutilin 11,14-Diacetate affects the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
A related pleuromutilin derivative, 14‑o‑[(4,6‑diaminopyrimidine‑2‑yl)thioacetyl] mutilin (dptm), has been shown to exhibit a moderate inhibitory potential againstCytochrome P450 (CYP) enzymes , specifically CYP3A/4 . This suggests that Mutilin 11,14-Diacetate may have similar interactions with CYP enzymes, which play a crucial role in drug metabolism and bioavailability.
Result of Action
The primary result of Mutilin 11,14-Diacetate’s action is the inhibition of bacterial growth due to the disruption of protein synthesis . This leads to the death of the bacterial cells, making Mutilin 11,14-Diacetate an effective antibacterial agent .
Action Environment
The action of Mutilin 11,14-Diacetate can be influenced by various environmental factors. For instance, the presence of other substances that inhibit or induce CYP enzymes could potentially affect the bioavailability and efficacy of this compound . .
安全和危害
Mutilin 11,14-Diacetate is classified as harmful if swallowed . In case of ingestion, it is recommended to rinse the mouth and not induce vomiting, and to call for a doctor immediately . It is also recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .
生化分析
Biochemical Properties
Mutilin 11,14-Diacetate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase center of prokaryotic ribosomes, thereby preventing the formation of peptide bonds between amino acids. This interaction is primarily hydrophobic and involves hydrogen bonding. The compound also interacts with cytochrome P450 enzymes, exhibiting moderate inhibitory potential against CYP3A4 and weak inhibition against other CYP enzymes . These interactions highlight the compound’s role in modulating enzymatic activity and protein synthesis.
Cellular Effects
Mutilin 11,14-Diacetate exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, leading to the suppression of bacterial growth. This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells. The inhibition of protein synthesis disrupts cellular metabolism, leading to cell death. In mammalian cells, Mutilin 11,14-Diacetate has been shown to modulate the expression of cytochrome P450 enzymes, which are involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of Mutilin 11,14-Diacetate involves its binding to the peptidyl transferase center of bacterial ribosomes. This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s interaction with cytochrome P450 enzymes involves the formation of a metabolic intermediate complex, which inhibits the enzyme’s activity. This dual mechanism of action highlights the compound’s ability to target both bacterial and mammalian cells, making it a versatile antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mutilin 11,14-Diacetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Mutilin 11,14-Diacetate can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth, while in vivo studies have shown consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of Mutilin 11,14-Diacetate vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold for these toxic effects varies depending on the animal model used. In mice, the 50% lethal dose (LD50) was found to be 2304.4 mg/kg, indicating a relatively high safety margin for therapeutic use .
Metabolic Pathways
Mutilin 11,14-Diacetate is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation. This metabolic pathway involves the formation of various metabolites, some of which retain antibacterial activity. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, Mutilin 11,14-Diacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial ribosomes and cytochrome P450 enzymes. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich environments. This localization enhances its antibacterial activity by ensuring high concentrations at the site of action .
Subcellular Localization
Mutilin 11,14-Diacetate exhibits specific subcellular localization, primarily targeting bacterial ribosomes and cytochrome P450 enzymes in mammalian cells. The compound’s activity is influenced by its localization, as it needs to reach the peptidyl transferase center of ribosomes to inhibit protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles, ensuring its effective action against bacterial cells .
属性
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXWJXULUVNMW-JAPZEOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
